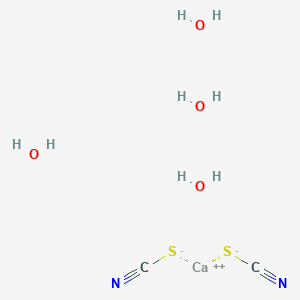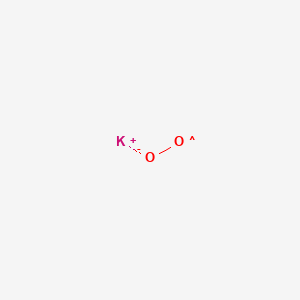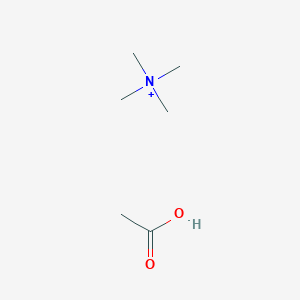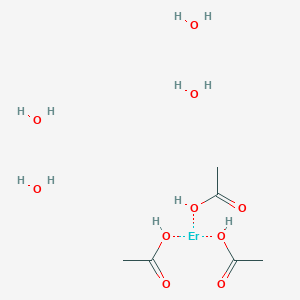
Neurokinin-2 receptor antagonist
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neurokinin-2 receptor antagonists are compounds that inhibit the activity of the neurokinin-2 receptor, a type of G-protein-coupled receptor. These receptors are primarily activated by neurokinin A, a member of the tachykinin family of neuropeptides. Neurokinin-2 receptors are distributed in both the central and peripheral nervous systems and are involved in various physiological processes, including smooth muscle contraction, inflammation, and pain transmission .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of neurokinin-2 receptor antagonists typically involves multiple steps, including the formation of peptide bonds and the incorporation of specific functional groups that enhance receptor binding affinity. For example, the synthesis of hybrid compounds such as SBL-OPNK-6 and SBL-OPNK-7 involves building a linear peptide scaffold on 2-chloro-trityl chloride resin, followed by cleavage from the resin and final coupling of 3-morpholinopropylamine .
Industrial Production Methods: Industrial production methods for neurokinin-2 receptor antagonists often involve solid-phase peptide synthesis (SPPS) due to its efficiency and scalability. This method allows for the sequential addition of amino acids to a growing peptide chain, facilitating the production of complex peptides with high purity and yield .
化学反応の分析
Types of Reactions: Neurokinin-2 receptor antagonists can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products: The major products formed from these reactions are typically modified peptides with enhanced binding affinity and specificity for the neurokinin-2 receptor. These modifications can improve the pharmacokinetic and pharmacodynamic properties of the antagonists .
科学的研究の応用
Neurokinin-2 receptor antagonists have a wide range of scientific research applications, including:
Chemistry: Used as tools to study receptor-ligand interactions and to develop new synthetic methodologies.
Biology: Employed in research on neurotransmission, nociception, and inflammation.
Medicine: Investigated for their potential therapeutic effects in conditions such as asthma, irritable bowel syndrome, and depression
Industry: Utilized in the development of new pharmaceuticals and as research reagents in drug discovery
作用機序
The mechanism of action of neurokinin-2 receptor antagonists involves the inhibition of neurokinin-2 receptor activation by neurokinin A. These antagonists bind to the receptor’s active site, preventing neurokinin A from interacting with the receptor. This inhibition blocks the downstream signaling pathways mediated by the G-protein-coupled receptor, leading to reduced smooth muscle contraction, inflammation, and pain transmission .
類似化合物との比較
Neurokinin-1 receptor antagonists: These compounds inhibit the neurokinin-1 receptor, which is primarily activated by substance P.
Neurokinin-3 receptor antagonists: These compounds inhibit the neurokinin-3 receptor, which is primarily activated by neurokinin B
Uniqueness: Neurokinin-2 receptor antagonists are unique in their selective inhibition of the neurokinin-2 receptor, which is specifically activated by neurokinin A. This selectivity allows for targeted therapeutic effects in conditions where neurokinin-2 receptor activation plays a critical role, such as asthma and irritable bowel syndrome .
特性
IUPAC Name |
3-amino-4-[[1-[[1-[[1-[[1-[[1-[(1,6-diamino-1-oxohexan-2-yl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H68N12O10/c1-31(2)50(69-56(78)48(26-35-30-63-43-16-8-5-13-39(35)43)67-53(75)45(23-32-18-20-36(70)21-19-32)65-52(74)40(59)27-49(71)72)57(79)68-47(25-34-29-62-42-15-7-4-12-38(34)42)55(77)66-46(24-33-28-61-41-14-6-3-11-37(33)41)54(76)64-44(51(60)73)17-9-10-22-58/h3-8,11-16,18-21,28-31,40,44-48,50,61-63,70H,9-10,17,22-27,58-59H2,1-2H3,(H2,60,73)(H,64,76)(H,65,74)(H,66,77)(H,67,75)(H,68,79)(H,69,78)(H,71,72) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHOFZNACVKNHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H68N12O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1081.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
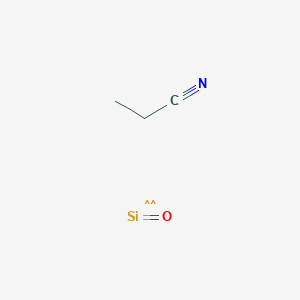
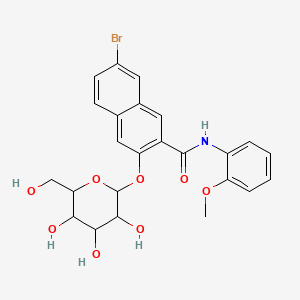
![[(3R,5S)-3,5-dimethyl-1-adamantyl]methanol](/img/structure/B12060978.png)
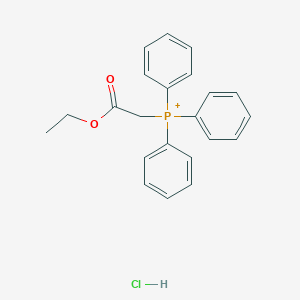
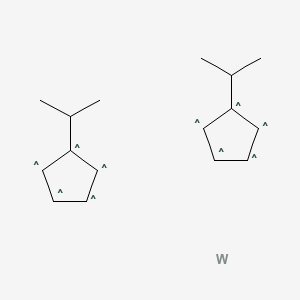
![[(2R)-3-carboxy-2-[(E)-octadec-9-enoyl]oxypropyl]-trimethylazanium](/img/structure/B12061004.png)

![Disodium 6-nitro-7-sulfamoyl-benzo[f]quinoxaline-2,3-diolate hydrate](/img/structure/B12061011.png)
